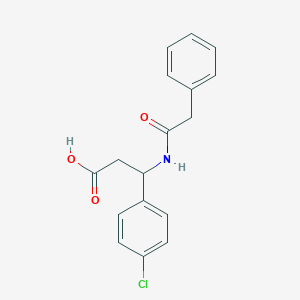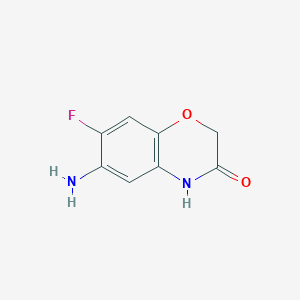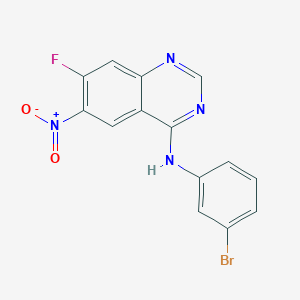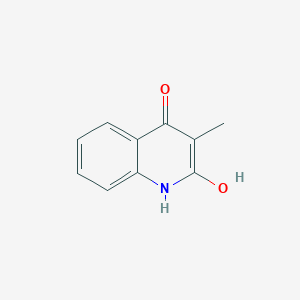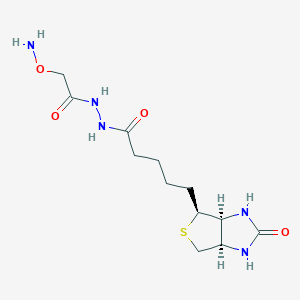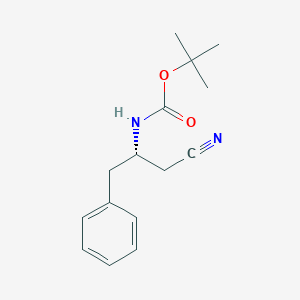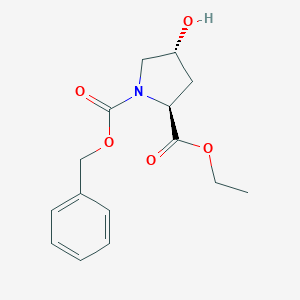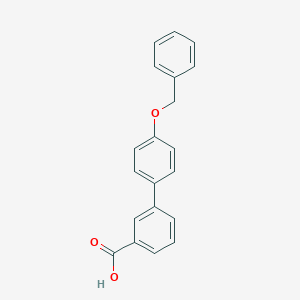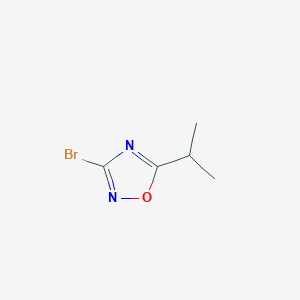
3-Bromo-5-isopropyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .Physical And Chemical Properties Analysis
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .Applications De Recherche Scientifique
Chemical Properties and Synthesis
Oxadiazoles, including variants like 3-Bromo-5-isopropyl-1,2,4-oxadiazole, are noted for their chemical structure, featuring a five-membered heteroaromatic ring with two carbons, two nitrogens, and one oxygen. These structures are prevalent in drug-like molecules, often used as bioisosteric replacements for ester and amide functionalities. Their intrinsic properties, such as lipophilicity, metabolic stability, and solubility, differ significantly between isomers, influenced by factors like charge distribution and dipole moments. Novel synthetic routes have been developed to access a broad spectrum of oxadiazoles, including 1,3,4-oxadiazoles, under mild conditions, signifying the industrial relevance and application potential of these compounds (Boström et al., 2012).
Biological Activities and Pharmaceutical Applications
Compounds bearing an oxadiazole ring, including the 3-Bromo-5-isopropyl-1,2,4-oxadiazole, display a wide range of biological activities, making them a focal point in medicinal chemistry. These activities include anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. The 1,3,4-oxadiazole moiety, in particular, is extensively explored in medicinal chemistry, underscoring the therapeutic potential of these compounds in various domains (Ruan et al., 2022).
Material Science and Industrial Applications
The unique properties of 3-Bromo-5-isopropyl-1,2,4-oxadiazole extend beyond pharmaceuticals into material science and other industrial applications. For instance, the intrinsic asymmetry of the 1,2,4-oxadiazole unit has been leveraged to synthesize isomers with high triplet energies, making them suitable as host materials in blue OLEDs, indicating the potential of these compounds in advanced material science and electronic applications (Li et al., 2014).
Safety And Hazards
Orientations Futures
The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .
Propriétés
IUPAC Name |
3-bromo-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHCHGUKABLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
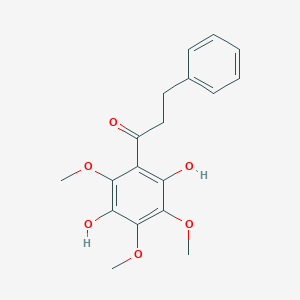
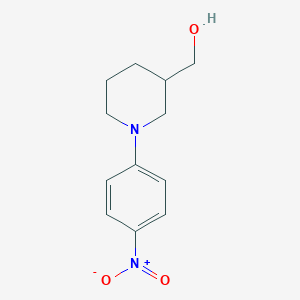
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
